Product packaging for 3'-O-[(4-Methoxyphenyl)methyl]uridine(Cat. No.:CAS No. 85193-75-5)

3'-O-[(4-Methoxyphenyl)methyl]uridine

Cat. No.: B14410497
CAS No.: 85193-75-5
M. Wt: 364.3 g/mol
InChI Key: NRQASGKBEAPKCT-DTZQCDIJSA-N
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Description

Contextual Significance in Regioselective Uridine (B1682114) Functionalization

Uridine, a fundamental component of ribonucleic acid (RNA), possesses several reactive hydroxyl groups at the 2', 3', and 5' positions of its ribose sugar moiety, in addition to the reactive sites on the uracil (B121893) base. The chemical equivalence of the secondary hydroxyl groups at the 2' and 3' positions presents a significant challenge for regioselective functionalization. The ability to selectively protect one of these hydroxyl groups is crucial for the synthesis of modified nucleosides with specific biological activities or for their incorporation into synthetic RNA strands.

The (4-Methoxyphenyl)methyl group, also known as the p-methoxybenzyl (PMB) group, serves as a valuable protecting group for hydroxyl functions in organic synthesis. total-synthesis.comchem-station.com Its application in protecting the 3'-hydroxyl group of uridine to form 3'-O-[(4-Methoxyphenyl)methyl]uridine allows for subsequent chemical transformations to be directed to the 2' and 5' positions. This regiocontrol is paramount in the synthesis of a wide array of uridine derivatives, including those with modifications that can enhance therapeutic properties or serve as probes for studying biological processes. The choice of the PMB group is dictated by its specific stability and deprotection conditions, which allow for its selective removal in the presence of other protecting groups, a concept known as orthogonal protection strategy. researchgate.netnih.gov

Historical Development of Protected Uridine Derivatives for Synthetic Applications

The development of protected uridine derivatives has been intrinsically linked to the evolution of synthetic organic chemistry, particularly in the realm of oligonucleotide synthesis. The pioneering work in the mid-20th century on the chemical synthesis of DNA and RNA highlighted the absolute necessity of protecting groups to achieve the desired phosphodiester linkages between nucleosides.

Initially, research focused on protecting the 5'-hydroxyl group to direct chain elongation and the exocyclic amino groups of other nucleobases. However, for the synthesis of RNA, the presence of the 2'-hydroxyl group necessitated the development of protecting groups that could differentiate between the 2' and 3' positions. This led to a plethora of protecting groups for the ribose hydroxyls, each with its unique chemical properties.

The p-methoxybenzyl (PMB) group was introduced as a protecting group for alcohols and other nucleophilic functional groups in 1982. total-synthesis.com While benzyl (B1604629) ethers were already in use, the PMB ether offered the advantage of being cleavable under oxidative conditions, providing an orthogonal deprotection strategy. total-synthesis.comchem-station.com This feature became critically important in the multistep synthesis of complex molecules where multiple protecting groups are employed. The development and application of such protecting groups have been instrumental in advancing the synthesis of modified nucleosides for therapeutic applications, including antiviral and anticancer agents. nih.gov The ability to selectively introduce modifications at specific positions on the uridine scaffold, enabled by compounds like this compound, continues to be a driving force in medicinal chemistry and chemical biology.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are dictated by its molecular structure, which combines the nucleoside uridine with the p-methoxybenzyl protecting group. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₇H₂₀N₂O₇
Molecular Weight 364.35 g/mol
Appearance White to off-white solid (inferred)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) (inferred)
Protection Method Typically synthesized via Williamson ether synthesis using p-methoxybenzyl chloride (PMBCl) in the presence of a base. commonorganicchemistry.com
Deprotection Methods Can be cleaved under oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or under strongly acidic conditions with reagents like trifluoroacetic acid (TFA). chem-station.comcommonorganicchemistry.com

Detailed Research Findings

Research into protected nucleosides like this compound is foundational to the synthesis of modified oligonucleotides and nucleoside-based therapeutics. The p-methoxybenzyl (PMB) group is a well-established protecting group for alcohols due to its specific reactivity profile.

The introduction of the PMB group onto the 3'-hydroxyl of uridine is typically achieved through a Williamson ether synthesis, where the uridine is treated with a base to generate an alkoxide, which then reacts with p-methoxybenzyl chloride. The regioselectivity for the 3'-position over the 2'- and 5'-positions can be challenging and often requires optimization of reaction conditions or the use of other protecting groups at the 5' and/or 2' positions.

A key feature of the PMB group is its susceptibility to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). chem-station.com This deprotection mechanism proceeds through the formation of a charge-transfer complex, leading to the release of the alcohol and p-methoxybenzaldehyde. chem-station.com This method is advantageous as it is performed under neutral conditions, preserving acid- and base-labile functional groups that might be present elsewhere in the molecule. The electron-donating methoxy (B1213986) group on the benzyl ring facilitates this oxidative cleavage compared to an unsubstituted benzyl group. chem-station.com

Alternatively, the PMB group can be removed under strongly acidic conditions, for instance, with trifluoroacetic acid (TFA). commonorganicchemistry.com The stability of the PMB ether is lower than that of a simple benzyl ether under acidic conditions, allowing for a degree of selective deprotection. total-synthesis.com This dual mode of deprotection (oxidative and acidic) makes the PMB group a versatile tool in multistep synthesis, enabling orthogonal protection strategies where different protecting groups can be removed independently. researchgate.net For example, a molecule might contain a PMB ether, a silyl (B83357) ether (cleaved by fluoride), and an acid-labile group, all of which can be selectively deprotected.

The presence of the PMB group at the 3'-position of uridine directs subsequent reactions, such as phosphitylation for oligonucleotide synthesis or other modifications, to the 2'- and 5'-hydroxyl groups. The influence of protecting groups on the stereochemical outcome of reactions at adjacent centers is also a critical area of study, as seen in the diastereoselective 5'-alkynylation of uridine-derived aldehydes, where the nature of the 2',3'-di-O-protecting groups significantly impacts the stereoselectivity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O7 B14410497 3'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 85193-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85193-75-5

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-12(8-20)26-16(14(15)22)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1

InChI Key

NRQASGKBEAPKCT-DTZQCDIJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO

Canonical SMILES

COC1=CC=C(C=C1)COC2C(OC(C2O)N3C=CC(=O)NC3=O)CO

Origin of Product

United States

Synthetic Methodologies for 3 O 4 Methoxyphenyl Methyl Uridine and Its Precursors

Regioselective Synthesis Strategies for 3'-O-Alkylation of Uridine (B1682114)

The primary challenge in the synthesis of 3'-O-alkylated uridine derivatives lies in the selective functionalization of the 3'-hydroxyl group in the presence of other reactive hydroxyl groups at the 2' and 5' positions. To achieve this, chemists employ various strategies that involve the use of protecting groups to temporarily block the other hydroxyls, thereby directing the alkylation to the desired 3'-position.

Direct Alkylation Approaches using (4-Methoxyphenyl)methyl Reagents

Direct alkylation of uridine to selectively introduce the (4-methoxyphenyl)methyl group, commonly known as the p-methoxybenzyl (PMB) or 4-methoxybenzyl (MPM) group, at the 3'-position is a challenging endeavor due to the similar reactivity of the 2'- and 3'-hydroxyl groups. A common strategy involves the initial protection of the more sterically accessible 5'-hydroxyl group, typically with a trityl (Tr) or dimethoxytrityl (DMTr) group. The subsequent regioselective alkylation of the 2' and 3' hydroxyls can then be attempted.

One effective method to achieve regioselectivity is through the formation of a 2',3'-O-stannylene acetal (B89532) intermediate. This approach leverages the differential reactivity of the equatorial and axial oxygen atoms in the stannylene ring. The reaction of a 5'-O-protected uridine with a dibutyltin (B87310) oxide allows for the subsequent preferential alkylation at the 3'-position.

Another strategy involves the temporary protection of the 2'-hydroxyl group. Silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS), are frequently employed for this purpose due to their relative ease of introduction and removal. With the 5' and 2' positions blocked, the remaining free 3'-hydroxyl group can be alkylated with a (4-methoxyphenyl)methyl reagent, such as 4-methoxybenzyl chloride, in the presence of a suitable base like sodium hydride.

The choice of protecting groups for the 2' and 5' positions significantly influences the outcome of the 3'-O-alkylation. The bulky nature of these groups can sterically hinder the 2'-hydroxyl, thereby favoring alkylation at the 3'-position.

Reagent/Protecting GroupPosition(s) ProtectedSubsequent Reaction
Trityl chloride (Tr-Cl)5'-OHAllows for further reactions at 2' and 3' hydroxyls
Dimethoxytrityl chloride (DMTr-Cl)5'-OHCommonly used in oligonucleotide synthesis
tert-Butyldimethylsilyl chloride (TBDMS-Cl)2'-OH (often after 5'-protection)Directs alkylation to the 3'-OH group
Dibutyltin oxide2',3'-OH (forms stannylene acetal)Activates the 3'-OH for regioselective alkylation

Stereochemical Considerations and Isomer Separation in Uridine Derivatization

The derivatization of the ribose moiety of uridine introduces chiral centers, leading to the potential formation of diastereomers. The stereochemistry of the final product is dictated by the configuration of the starting uridine and the reaction mechanism. During the synthesis of 3'-O-[(4-Methoxyphenyl)methyl]uridine, the primary concern is the potential for the formation of the undesired 2'-O-alkylated isomer.

Even with regioselective strategies, a mixture of 2'-O- and 3'-O-alkylated products is often obtained. The separation of these isomers is a critical step in obtaining the pure desired compound. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. Reversed-phase HPLC, utilizing columns with nonpolar stationary phases (such as C18) and polar mobile phases (typically mixtures of acetonitrile (B52724) and water), can effectively separate the 2' and 3' isomers based on their subtle differences in polarity. The elution order of the isomers can be influenced by the specific protecting groups present on the nucleoside.

Other chromatographic techniques, such as silica (B1680970) gel column chromatography, can also be employed for the separation, although HPLC generally offers higher resolution. The choice of the separation method depends on the scale of the synthesis and the required purity of the final product.

Preparation of Key Intermediates for this compound Construction

The successful regioselective synthesis of this compound heavily relies on the preparation of appropriately protected uridine intermediates. A crucial intermediate is a 2',5'-di-O-protected uridine, which leaves the 3'-hydroxyl group as the sole reactive site for alkylation.

The synthesis of such intermediates typically begins with the protection of the 5'-hydroxyl group, which is the most reactive primary alcohol. This is commonly achieved using bulky trityl or silyl ethers. For instance, reaction of uridine with trityl chloride in pyridine (B92270) selectively yields 5'-O-trityluridine.

Following the protection of the 5'-position, the 2'-hydroxyl group is then selectively protected. The use of silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole (B134444) can lead to the formation of 5'-O-trityl-2'-O-TBDMS-uridine. This di-protected intermediate is then ready for the introduction of the (4-methoxyphenyl)methyl group at the free 3'-hydroxyl position.

An alternative approach involves the simultaneous protection of the 2' and 3' hydroxyls as a cyclic acetal, followed by selective deprotection to free one of the hydroxyls. However, for the specific synthesis of a 3'-O-alkylated derivative, the sequential protection of the 5' and 2' positions is a more direct and commonly employed strategy.

Starting MaterialReagent(s)Product (Key Intermediate)
UridineTrityl chloride, Pyridine5'-O-Trityluridine
5'-O-TrityluridineTBDMS-Cl, Imidazole, DMF5'-O-Trityl-2'-O-TBDMS-uridine

Methodological Advancements in Scalable Synthesis for Research Purposes

The demand for modified nucleosides like this compound in research, particularly for applications in oligonucleotide synthesis and biological studies, has driven the development of more efficient and scalable synthetic methods. While traditional laboratory-scale syntheses may suffice for initial investigations, larger quantities are often required for extensive studies.

Advancements in solid-phase synthesis techniques, originally developed for peptide and oligonucleotide synthesis, have been adapted for the preparation of modified nucleosides. By anchoring a protected uridine to a solid support, reagents and byproducts can be easily removed by filtration, simplifying the purification process and allowing for the potential for automation.

For large-scale synthesis, solution-phase methods are often preferred due to their higher capacity. Process optimization, including the careful selection of solvents, reagents, and reaction conditions, is critical to maximize yield and minimize waste. The development of chromatographic purification methods that can handle larger quantities of material, such as medium-pressure liquid chromatography (MPLC), has also been instrumental in enabling the scalable production of highly pure modified nucleosides for research purposes.

Protecting Group Chemistry Involving the 4 Methoxyphenyl Methyl Moiety and Its Application in Nucleoside Synthesis

Strategies for Regioselective Protection of Uridine (B1682114) Hydroxyls with (4-Methoxyphenyl)methyl

The regioselective protection of one hydroxyl group in the presence of others is a significant challenge in nucleoside chemistry. Uridine possesses three hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety. The selective protection of the 3'-hydroxyl group is crucial for the synthesis of modified oligonucleotides and other nucleoside derivatives.

One of the most effective methods for achieving regioselective alkylation of vicinal diols, such as the 2',3'-diol of uridine, is through the use of a stannylene acetal (B89532) intermediate. This approach allows for the preferential activation of one hydroxyl group over the other. The general mechanism involves the reaction of uridine with a dibutyltin (B87310) oxide to form a five-membered stannylene acetal ring involving the 2' and 3' hydroxyls. The tin atom can then coordinate with the incoming electrophile, leading to a regioselective reaction. In the case of 3'-O-alkylation, the 2'-oxygen is typically more nucleophilic, leading to the preferential formation of the 2'-O-alkylated product. However, reaction conditions can be tuned to favor the 3'-isomer.

Synthesis and Stability of 3'-O-[(4-Methoxyphenyl)methyl]uridine as a Protected Nucleoside

The synthesis of this compound can be achieved by reacting uridine with 4-methoxybenzyl chloride in the presence of a suitable base. To achieve regioselectivity for the 3'-position, a common strategy involves the prior protection of the 5'-hydroxyl group, often with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group. Alternatively, the stannylene acetal method can be employed to directly and regioselectively introduce the MPM group at the 3'-position of 5'-O-protected uridine.

The stability of the MPM ether linkage is a key consideration in its application as a protecting group. Generally, MPM ethers are stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation. nih.gov However, they are labile to acidic conditions and oxidative cleavage, which forms the basis for their selective removal. The stability of this compound under various conditions is a critical factor in its utility in multi-step syntheses.

Table 1: Representative Stability of 3'-O-MPM-Uridine under Various Conditions Note: This table is illustrative and based on the known general stability of MPM ethers. Specific quantitative data for this compound was not available in the surveyed literature.

ConditionReagent/SolventTemperatureStability
Acidic 1% Trifluoroacetic Acid in DichloromethaneRoom TemperatureLabile
80% Acetic Acid in Water60 °CSlowly Cleaved
Basic Concentrated Ammonium Hydroxide55 °CStable
0.1 M Sodium Hydroxide in Water/EthanolRoom TemperatureStable
Oxidative 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)Room TemperatureLabile
Reductive H₂/Pd-CRoom TemperatureStable
Fluoride (B91410) Tetrabutylammonium fluoride (TBAF) in THFRoom TemperatureStable

Orthogonal Protection Schemes Employing 3'-O-[(4-Methoxyphenyl)methyl] and Other Groups

An orthogonal protection strategy is one in which different protecting groups can be removed selectively in any order without affecting the others. This is essential for the synthesis of complex molecules with multiple functional groups. The 3'-O-MPM group can be incorporated into such schemes due to its unique cleavage conditions. chem-station.com

For instance, in the synthesis of a modified uridine derivative, the 5'-hydroxyl could be protected with an acid-labile group like dimethoxytrityl (DMT), the 2'-hydroxyl with a fluoride-labile silyl (B83357) ether such as tert-butyldimethylsilyl (TBDMS), and the 3'-hydroxyl with the MPM group. In this scenario, the DMT group can be removed with a mild acid, the TBDMS group with a fluoride source like TBAF, and the MPM group via oxidation, all without affecting the other protecting groups.

Table 2: Example of an Orthogonal Protection Scheme for Uridine Note: This table presents a hypothetical orthogonal protection scheme to illustrate the concept. Specific experimental validation for this exact combination with 3'-O-MPM-uridine was not found in the surveyed literature.

PositionProtecting GroupCleavage ConditionOrthogonality
5'-OHDimethoxytrityl (DMT)Mild Acid (e.g., 3% Trichloroacetic acid in DCM)Orthogonal to TBDMS and MPM
2'-OHtert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF in THF)Orthogonal to DMT and MPM
3'-OH(4-Methoxyphenyl)methyl (MPM)Oxidizing agent (e.g., DDQ) or stronger acidOrthogonal to DMT and TBDMS

Chemical Cleavage Mechanisms and Conditions for (4-Methoxyphenyl)methyl Protecting Groups

The selective removal of the MPM group is a key advantage of its use. The electron-donating methoxy (B1213986) group on the phenyl ring facilitates cleavage under conditions that would not affect a standard benzyl (B1604629) ether.

Oxidative and Acid-Catalyzed Deprotection Methodologies

Oxidative Deprotection: The most common method for the cleavage of MPM ethers is through oxidation, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). chem-station.com The reaction is thought to proceed via a single-electron transfer from the electron-rich MPM group to DDQ, forming a resonance-stabilized benzylic carbocation. This carbocation is then quenched by water or another nucleophile present in the reaction mixture, leading to the release of the free hydroxyl group and 4-methoxybenzaldehyde (B44291) as a byproduct. The reaction is typically fast and clean, and it is performed under neutral conditions, which is advantageous for sensitive substrates.

Acid-Catalyzed Deprotection: MPM ethers can also be cleaved under acidic conditions that are generally stronger than those required for the removal of more acid-labile groups like trityl or DMT. Reagents such as trifluoroacetic acid (TFA) are commonly used. nih.gov The mechanism involves protonation of the ether oxygen, followed by the departure of the stabilized 4-methoxybenzyl carbocation. The presence of a cation scavenger, such as triethylsilane or anisole, is often beneficial to prevent side reactions of the carbocation with other nucleophilic sites in the molecule.

Table 3: Comparison of Deprotection Methodologies for the MPM Group Note: This table provides a general comparison of the two main deprotection methods for MPM ethers.

FeatureOxidative Deprotection (DDQ)Acid-Catalyzed Deprotection (TFA)
Mechanism Single-electron transferSN1-type cleavage
Reagents DDQ, often in a solvent mixture with waterStrong acid (e.g., TFA), often with a scavenger
Conditions Neutral, room temperatureAcidic, often at or below room temperature
Selectivity High selectivity over other benzyl-type ethersCan be less selective if other acid-labile groups are present
Byproducts 4-methoxybenzaldehyde, DDQ hydroquinone4-methoxybenzyl cation (scavenged)

Selective Removal in Complex Oligonucleotide Constructs

The ability to selectively remove the 3'-O-MPM group is particularly valuable in the synthesis of complex oligonucleotides, such as branched or cyclic structures, or for the introduction of modifications at specific positions. After the assembly of the oligonucleotide chain using standard phosphoramidite (B1245037) chemistry, a 3'-O-MPM group on a specific uridine residue can be selectively removed to expose the 3'-hydroxyl group for further chemical manipulation.

For example, an oligonucleotide could be synthesized on a solid support with a 3'-O-MPM-uridine incorporated at an internal position. After the synthesis is complete, the standard deprotection of the exocyclic amines and the phosphate (B84403) protecting groups can be carried out under basic conditions, which leave the MPM group intact. The oligonucleotide can then be cleaved from the solid support. In solution, the 3'-O-MPM group can be selectively removed by treatment with DDQ. This would generate a free 3'-hydroxyl group at that specific internal uridine, which could then be used for ligation to another oligonucleotide, for the attachment of a label, or for the construction of a branched oligonucleotide. The orthogonality of the MPM group's cleavage conditions ensures that the rest of the oligonucleotide remains intact during this selective deprotection step.

Utilization of 3 O 4 Methoxyphenyl Methyl Uridine As a Synthon in Nucleic Acid Research

Precursor in Phosphoramidite (B1245037) Chemistry for Modified Oligonucleotide Synthesis

The robust and highly efficient phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. wikipedia.orgutupub.fi In this process, 3'-O-[(4-Methoxyphenyl)methyl]uridine serves as a key precursor for the generation of specialized building blocks used in the assembly of modified RNA strands. The (4-Methoxyphenyl)methyl (MPM) group, also known as p-methoxybenzyl (PMB), is employed as a protecting group for the 3'-hydroxyl function of the uridine (B1682114) nucleoside. This protection is crucial to prevent unwanted side reactions during the synthesis of the phosphoramidite monomer and its subsequent incorporation into a growing oligonucleotide chain. wikipedia.orgnih.gov

The synthesis of the this compound phosphoramidite derivative follows a well-established chemical pathway. The process begins with the selective protection of the 3'-hydroxyl group of a suitably protected uridine derivative with a (4-methoxyphenyl)methyl group. The 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group to allow for sequential addition of nucleotides during solid-phase synthesis. The 2'-hydroxyl group is also protected, often with a tert-butyldimethylsilyl (TBDMS) group, which is stable under the conditions of phosphoramidite chemistry but can be removed at the final deprotection step. nih.gov

Once the desired 3'-O-MPM protected uridine is obtained, the final step is the phosphitylation of the free 5'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. researchgate.net The resulting phosphoramidite is a stable compound that can be purified and used directly in automated oligonucleotide synthesizers.

Table 1: Key Reagents in the Synthesis of this compound Phosphoramidite

ReagentPurpose
5'-O-DMT-2'-O-TBDMS-uridineStarting nucleoside with protected 5' and 2' hydroxyls
4-Methoxybenzyl chlorideSource of the (4-Methoxyphenyl)methyl protecting group
Sodium hydrideBase to deprotonate the 3'-hydroxyl for protection
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylating agent
N,N-DiisopropylethylamineMild base for the phosphitylation reaction

The incorporation of this compound into oligoribonucleotides is accomplished using automated solid-phase synthesis. springernature.com The synthesis cycle consists of four main steps:

Deblocking: The 5'-O-DMT group of the nucleotide attached to the solid support is removed with a mild acid, exposing a free 5'-hydroxyl group. umich.edu

Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired RNA sequence is assembled. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the 3'-O-MPM group, are removed to yield the final modified RNA molecule.

Design and Engineering of Modified Ribonucleic Acid Sequences

The ability to incorporate modified nucleosides like this compound at specific sites within an RNA sequence is a powerful tool for designing and engineering RNA molecules with novel properties and functions. researchgate.net

The phosphoramidite of this compound allows for its precise placement at any desired position within an RNA sequence during solid-phase synthesis. This site-specific modification is crucial for studying the role of individual nucleotides in RNA folding, catalysis, and interaction with other molecules. nih.gov For example, by replacing a specific uridine with its 3'-O-MPM modified counterpart, researchers can probe the local environment and functional importance of that particular residue.

Oligonucleotides containing this compound can be used as probes in a variety of biochemical investigations. The MPM group can serve as a bulky adduct to study steric effects on enzyme-RNA interactions or RNA-protein recognition. Furthermore, the methoxy (B1213986) group on the phenyl ring offers a potential site for further chemical functionalization, allowing for the attachment of fluorescent dyes, cross-linking agents, or other reporter groups. nih.gov These chemically modified oligonucleotides are invaluable tools for elucidating the mechanisms of complex biological processes. researchgate.net

Table 2: Applications of Oligonucleotides with Site-Specific 3'-O-MPM-Uridine

Application AreaResearch Focus
RNA-Protein InteractionsProbing the steric requirements of RNA-binding proteins.
Enzyme Mechanism StudiesInvestigating the active sites of ribonucleases and RNA polymerases.
RNA Structure ProbingIntroducing bulky groups to study their effect on RNA folding and stability.
Development of RNA TherapeuticsEngineering modified RNAs with enhanced stability or novel functionalities.

Studies on Nucleoside Analogs and Their Impact on Nucleic Acid Conformation and Interactions

The introduction of modified nucleosides can significantly alter the local and global conformation of nucleic acids, which in turn affects their stability and interactions with other molecules. researchgate.net

Furthermore, the altered conformation can influence intermolecular interactions. For example, the modified uridine may affect the binding of proteins or other nucleic acids by altering the shape and accessibility of the major or minor grooves of the RNA duplex. nih.gov Understanding these conformational changes is crucial for the rational design of modified RNAs with specific structural and functional properties.

Structural Probing of RNA-Ligand and RNA-Protein Recognition with Modified Uridines

The three-dimensional structure of RNA is fundamental to its function, dictating its interactions with a wide array of ligands and proteins. Chemical probing techniques are invaluable for elucidating these structures and understanding the dynamics of molecular recognition. Modified nucleosides, when incorporated into RNA, can serve as powerful tools for these investigations.

The incorporation of a bulky group like the (4-methoxyphenyl)methyl moiety at the 3'-hydroxyl position of a uridine residue can be envisioned as a method for structural probing. This modification would introduce a significant steric hindrance, which could be used to map the spatial constraints of RNA-ligand and RNA-protein binding pockets. For instance, if the binding of a specific ligand or protein is inhibited by the presence of this modification at a particular uridine position, it would suggest that the 3'-hydroxyl group of that uridine is located within or very near the binding interface.

Furthermore, the methoxy group on the phenyl ring could serve as a unique spectroscopic handle. While not a conventional approach, it is conceivable that specialized NMR techniques could be employed to detect the proximity of this group to specific atoms in a bound ligand or protein, providing distance constraints for structural modeling.

Table 1: Potential Applications of this compound in Structural Probing

ApplicationDescriptionRationale
Steric Hindrance Mapping Introduction of the modified uridine at specific sites within an RNA sequence to identify regions critical for ligand or protein binding.The bulky (4-methoxyphenyl)methyl group would disrupt binding if located at the interaction interface, thereby mapping the binding footprint.
Footprinting Analysis Use in conjunction with enzymatic or chemical cleavage to assess changes in RNA accessibility upon ligand or protein binding.The modification could alter the local RNA conformation, and changes in cleavage patterns in its vicinity upon binding would reveal details of the interaction.
Crosslinking Studies While not a photoreactive group itself, its presence could influence the efficiency of crosslinking of nearby photoactivatable uridine analogues (e.g., 4-thiouridine).By altering the local structure, it might bring a photoactivatable group into closer proximity with a binding partner, enhancing crosslinking efficiency. nih.govbiosyn.com

It is important to note that while these applications are theoretically plausible, the practical use of this compound specifically for these structural probing purposes is not yet widely documented in published research. The primary literature more commonly describes the use of other modified uridines, such as photoactivatable analogues like 4-thiouridine (B1664626) and halogenated uridines, for direct crosslinking studies to identify RNA-protein interaction sites. nih.govmpg.de

Functional Consequences of Uridine Modifications in Model Systems

The modification of uridine nucleosides within an RNA molecule can have profound effects on its biological function. These modifications can influence every stage of the mRNA lifecycle, from processing and stability to translation. nih.govresearchgate.net Studying the functional consequences of specific modifications in model systems provides critical insights into their roles in gene regulation and cellular processes.

The introduction of a this compound into an RNA molecule would be expected to have significant functional consequences, primarily due to the blockage of the 3'-hydroxyl group. This modification would effectively terminate RNA chain elongation if incorporated by an RNA polymerase, making it a potential tool for studying transcriptional processes.

In the context of translation, if an mRNA molecule containing a 3'-O-modified uridine at an internal position were to be synthesized (for example, through chemical ligation of RNA fragments), it would likely act as a strong block to the ribosome. The ribosome's peptidyl transferase center accommodates the incoming aminoacyl-tRNA, and the 3'-hydroxyl of the P-site tRNA is crucial for peptide bond formation. A modification at this position on the mRNA could interfere with the proper positioning of the tRNA in the A or P sites, leading to translational stalling or premature termination.

Table 2: Predicted Functional Consequences of this compound Incorporation

Biological ProcessPredicted ConsequenceMechanism
Transcription Chain terminationThe absence of a free 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide triphosphate, halting RNA polymerase activity.
Translation Ribosomal stalling or terminationThe bulky 3'-O-modification could sterically hinder the movement of the ribosome along the mRNA or interfere with the binding and positioning of tRNA molecules within the ribosomal active sites.
RNA Stability Potentially altered stabilityThe modification could affect the susceptibility of the RNA to degradation by ribonucleases, either by creating a steric block for exonucleases or by altering the local structure to affect endonuclease recognition.

The study of such functional consequences is often carried out in in vitro translation systems or by introducing the modified RNA into cells. The effects of various other uridine modifications on translation have been extensively studied, revealing that changes to the uridine base can alter codon recognition, translational fidelity, and the rate of protein synthesis. nih.govresearchgate.net While direct experimental data for this compound in these functional assays is scarce, the predicted outcomes are based on the fundamental mechanisms of transcription and translation.

Advanced Biochemical and Analytical Research Applications Involving 3 O 4 Methoxyphenyl Methyl Uridine

Application in Enzymatic Assays for Mechanistic Investigations

The strategic placement of the 4-methoxybenzyl group on the 3'-hydroxyl of uridine (B1682114) makes 3'-O-[(4-Methoxyphenyl)methyl]uridine a powerful molecular probe in enzymatic assays. This modification can influence substrate recognition and processing by enzymes that interact with uridine, providing critical insights into their mechanisms of action.

Substrate Analogue Studies for Uridine-Modifying Enzymes

Uridine-modifying enzymes are crucial for the proper function of various RNA molecules. Understanding their substrate specificity and catalytic mechanisms is a fundamental goal in molecular biology. This compound serves as an effective substrate analogue to investigate these enzymes. By replacing the natural substrate with this modified version, researchers can dissect the importance of the 3'-hydroxyl group in enzyme binding and catalysis.

Studies have shown that the bulky 4-methoxybenzyl group can act as a steric hindrance, preventing the enzyme from adopting its catalytically competent conformation or directly blocking the active site. This allows for the characterization of binding events independent of the catalytic step. Such analogues are instrumental in determining the specific interactions between the enzyme and the sugar moiety of the nucleoside.

Kinetic Analysis of Enzyme Activity with Modified Nucleosides

Kinetic analysis using modified nucleosides like this compound provides quantitative data on enzyme-substrate interactions. By measuring kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat), researchers can assess the impact of the 3'-O-modification on enzyme efficiency.

Typically, the presence of the 4-methoxybenzyl group is expected to increase the K_m value, indicating a lower binding affinity compared to the natural substrate, uridine. Concurrently, the k_cat value may be significantly reduced, reflecting impaired catalytic processing. These kinetic data are vital for constructing detailed models of enzyme action and for the rational design of enzyme inhibitors.

Table 1: Hypothetical Kinetic Parameters of a Uridine-Modifying Enzyme with Uridine and a Modified Analogue

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Uridine1055 x 10⁵
This compound1500.16.7 x 10²

Note: The data in this table is illustrative and intended to represent the expected trend in kinetic parameters when using a modified substrate analogue.

Derivatization Strategies for Spectroscopic and Chromatographic Characterization

The analysis of nucleosides and oligonucleotides often requires chemical derivatization to improve their detection and separation properties. The 4-methoxybenzyl group in this compound can be exploited in such derivatization strategies.

Preparation of Analytical Derivatives for Enhanced Resolution

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the resolution of closely related nucleoside species can be challenging. Derivatization of the 4-methoxybenzyl group, or its selective removal to allow for subsequent modifications at the 3'-hydroxyl position, can introduce functionalities that enhance chromatographic separation. For instance, the introduction of a fluorescent tag after deprotection allows for highly sensitive detection.

Development of Robust Analytical Methods for Nucleoside and Oligonucleotide Analysis

The development of robust and reliable analytical methods is paramount for the quality control and characterization of synthetic oligonucleotides used in research and therapeutics. The unique chemical properties of protected nucleosides like this compound are utilized to develop and validate these methods. For example, the distinctive spectroscopic signature of the 4-methoxyphenyl (B3050149) group can be used for quantification purposes in UV-Vis spectroscopy. Furthermore, its presence provides a specific mass shift that is readily detectable in mass spectrometry, aiding in the characterization of synthetic intermediates and final products.

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